N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propionamide
Description
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c1-2-11(18)13-7-10-14-15-16-17(10)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHTUTWBHJJFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propionamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Attachment of the Propionamide Group: The resulting tetrazole intermediate is then reacted with propionyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azide derivatives.
Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propionamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Functional Group Impact :
- Propionamide vs. Propargyl Amine (10a) : The propionamide group in the target compound may enhance hydrogen-bonding capacity compared to the propargyl amine in 10a , influencing solubility and target interactions.
- Chlorophenyl vs. Nitramine (48) : The 4-chlorophenyl group confers lipophilicity, whereas the nitramine group in 48 introduces explosive or energetic properties, limiting its pharmacological utility .
- Comparison with Losartan : The absence of a biphenyl system and imidazole ring in the target compound suggests divergent biological targets compared to losartan, a clinically used antihypertensive .
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (C₁₁H₁₁ClN₅O) has a molecular weight of 280.7 g/mol , comparable to 10a (C₁₆H₁₉ClN₆, 330.8 g/mol) but lighter than losartan (C₂₂H₂₃ClN₆O, 422.9 g/mol) . The chlorophenyl and propionamide groups likely confer moderate polarity, balancing lipophilicity and aqueous solubility.
Pharmacological Potential
- Tetrazole Bioisosterism : The tetrazole ring mimics carboxylate groups, enhancing metabolic stability and bioavailability. This feature is exploited in drugs like valsartan, where the tetrazole replaces a carboxylic acid .
- Chlorophenyl Substituent : The 4-chloro group may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in antifungal and antibacterial agents (e.g., compound V in ) .
Stability and Reactivity
- Acid Sensitivity : Tetrazoles with electron-withdrawing groups (e.g., 4-chlorophenyl) are generally stable under acidic conditions, unlike tert-butyl-substituted tetrazoles (e.g., 10a ), which may degrade via SN1 mechanisms .
- Thermal Stability : Nitramine-containing tetrazoles (e.g., 48 ) exhibit lower thermal stability due to the energetic nitramine group, whereas the target compound’s propionamide likely improves thermal resilience .
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propionamide is a synthetic organic compound characterized by its unique tetrazole ring, which imparts distinct chemical and biological properties. This compound is synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent attachment of the propionamide group. Its potential applications span medicinal chemistry, materials science, and biological studies.
The synthesis of this compound typically involves two major steps:
- Formation of the Tetrazole Ring : This is achieved by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a catalyst (e.g., copper sulfate) under reflux conditions.
- Attachment of the Propionamide Group : The resulting tetrazole intermediate is then reacted with propionyl chloride in the presence of a base like triethylamine to yield the final product.
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can be utilized in further synthetic applications or to explore its biological interactions.
Biological Activity
This compound exhibits considerable biological activity, particularly in the fields of pharmacology and biochemistry. Its mechanism of action primarily involves interactions with specific molecular targets such as enzymes or receptors.
The tetrazole ring structure allows this compound to mimic carboxylate groups found in biological systems. This structural similarity enables it to bind effectively to active sites on enzymes or receptors, modulating their activity. Such interactions can lead to various biological effects, including:
- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Alteration of Signal Transduction Pathways : By interacting with receptors, it can modify cellular signaling processes.
Antimicrobial and Anti-inflammatory Properties
Research has indicated that this compound possesses antimicrobial and anti-inflammatory properties. In vitro studies have shown its efficacy against various bacterial strains and inflammatory models.
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive bacteria (IC50 = 15 µM). |
| Study 2 | Showed anti-inflammatory effects in murine models, reducing inflammation markers by 40% at 100 nM concentration. |
Applications in Drug Design
The compound is being investigated as a potential pharmacophore in drug design due to its ability to interact with biological targets effectively. Its structural features are conducive for modifications that may enhance its therapeutic efficacy.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propionamide?
The compound is typically synthesized via multicomponent reactions (MCRs) involving isocyanides, aldehydes, and amines. For example:
- General Procedure : React 4-chlorobenzaldehyde derivatives with tert-butyl isocyanide and propionamide precursors in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) at room temperature .
- Yield Optimization : Yields range from 39% to 49% depending on steric and electronic effects of substituents. Lower yields may arise from competing side reactions, necessitating purification via column chromatography .
- Key Intermediate : The tetrazole ring formation is critical. Sodium azide or nitrile cyclization under acidic conditions is often employed .
Q. How is the structural identity of this compound validated post-synthesis?
A combination of spectroscopic and analytical techniques is used:
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ calculated vs. observed) .
- NMR : ¹H and ¹³C NMR verify substituent positions, with characteristic peaks for the tetrazole ring (δ ~8-9 ppm for aromatic protons) and propionamide methyl groups (δ ~1.0-2.5 ppm) .
- X-ray Crystallography : For unambiguous confirmation, SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths and angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor subtypes (e.g., GPCR isoforms). Validate activity across multiple assays .
- Solubility Issues : Poor aqueous solubility can skew IC₅₀ values. Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles .
- Metabolic Instability : Phase I metabolites (e.g., hydroxylation at the chlorophenyl group) may interfere. Conduct LC-MS/MS stability studies in liver microsomes .
Q. What computational strategies are effective for predicting the pharmacological targets of this compound?
- Ligand-Based Virtual Screening : Use 2D/3D similarity searches against databases like ChEMBL to identify potential targets (e.g., angiotensin receptors due to tetrazole bioisosteres) .
- Molecular Dynamics (MD) Simulations : Simulate binding to CXCR4 or GPCRs to assess stability of the propionamide group in hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl on phenyl) with logP values to optimize bioavailability .
Q. How can synthetic routes be optimized to improve scalability for in vivo studies?
- Catalysis : Replace K₂CO₃ with recyclable catalysts (e.g., Amberlyst-15) to reduce waste .
- Flow Chemistry : Implement continuous flow systems for tetrazole cyclization to enhance reproducibility and yield .
- Green Chemistry : Use ethanol/water mixtures instead of DMF to align with EHS guidelines .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
